Cas no 1805567-49-0 (Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate)

Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate
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- Inchi: 1S/C12H12BrNO2/c1-3-16-12(15)10-5-8(2)4-9(7-14)11(10)6-13/h4-5H,3,6H2,1-2H3
- InChI Key: LYBIQLHRWQZJTP-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(C)=CC=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- Topological Polar Surface Area: 50.1
- XLogP3: 2.8
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017443-250mg |
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate |
1805567-49-0 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015017443-1g |
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate |
1805567-49-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015017443-500mg |
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate |
1805567-49-0 | 97% | 500mg |
831.30 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate Related Literature
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1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate
Comprehensive Overview of Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate (CAS No. 1805567-49-0)
Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate (CAS No. 1805567-49-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromomethyl group, a cyano moiety, and an ethyl ester functionality, makes it a versatile intermediate in synthetic chemistry. Researchers often explore its applications in the development of novel heterocyclic compounds, which are pivotal in drug discovery and material science.
The compound’s CAS number 1805567-49-0 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Recent trends in green chemistry have spurred interest in optimizing the synthesis of Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate to minimize environmental impact. Questions like "How to improve the yield of Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate?" or "What are the alternatives to bromomethylation in its synthesis?" are frequently searched, reflecting the industry’s focus on sustainable practices.
In the context of AI-driven drug discovery, this compound has gained attention due to its potential as a building block for small-molecule inhibitors. Its cyano group enhances binding affinity to biological targets, a feature leveraged in computational modeling. Searches for "Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate in machine learning for chemistry" highlight the intersection of traditional synthesis and cutting-edge technology.
From a commercial perspective, CAS 1805567-49-0 is often sourced for high-value fine chemicals. Suppliers emphasize its purity (>98%) and stability under controlled conditions, addressing common queries like "Is Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate light-sensitive?" Proper storage recommendations—such as refrigeration in amber glass—are frequently discussed in technical datasheets.
The compound’s role in catalysis is another area of interest. For instance, its bromomethyl group participates in cross-coupling reactions, a topic trending in organic synthesis forums. Researchers also investigate its use in photoaffinity labeling, a technique growing in popularity for studying protein-ligand interactions.
In summary, Ethyl 2-bromomethyl-3-cyano-5-methylbenzoate (CAS No. 1805567-49-0) bridges multiple scientific disciplines, from medicinal chemistry to computational design. Its adaptability to emerging technologies and alignment with sustainability goals ensure its relevance in future innovations.
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